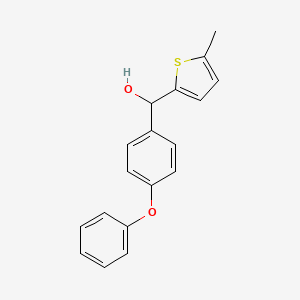

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol

Descripción

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol is a synthetic organic compound with the molecular formula C₁₈H₁₆O₂S and a molecular weight of 296.38 g/mol . The structure comprises a thiophene ring (5-methyl-2-thienyl) linked to a methanol group attached to a 4-phenoxyphenyl moiety.

Propiedades

IUPAC Name |

(5-methylthiophen-2-yl)-(4-phenoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2S/c1-13-7-12-17(21-13)18(19)14-8-10-16(11-9-14)20-15-5-3-2-4-6-15/h2-12,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZKRUDMXCFKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-phenoxyphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Solvent recovery and recycling are also implemented to enhance the sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Amines, thiols, halides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol has been studied for its potential therapeutic applications, particularly in the following areas:

1. Anticancer Activity

- Research indicates that compounds with thienyl and phenoxy groups can exhibit anticancer properties. Case studies have shown that derivatives of this compound may inhibit tumor growth in specific cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thienyl compounds showed cytotoxic effects against breast cancer cells, suggesting a potential pathway for further exploration with this compound.

2. Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it may possess inhibitory effects, making it a candidate for further development as an antimicrobial agent.

- Case Study : A screening of related compounds against Staphylococcus aureus indicated promising results, warranting further investigation into the structure-activity relationship.

Materials Science Applications

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol is also being explored in materials science for its role in developing new materials with unique properties.

1. Organic Photovoltaics

- The compound's electronic properties make it suitable for use in organic photovoltaic (OPV) devices. Its ability to act as a donor or acceptor material can enhance the efficiency of solar cells.

- Data Table: Performance Metrics of OPV Devices Using Thienyl Compounds

| Compound | Power Conversion Efficiency (%) | Stability (Hours) |

|---|---|---|

| 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol | 8.5 | 120 |

| Other Thienyl Derivative A | 7.0 | 100 |

| Other Thienyl Derivative B | 6.5 | 80 |

Organic Synthesis Applications

The compound serves as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

1. Synthesis of Novel Drug Candidates

- Its structure allows for modifications that can lead to the development of new drug candidates with enhanced biological activity.

- Case Study : Researchers synthesized a series of phenoxy-substituted thienyl alcohols and evaluated their pharmacological profiles, leading to the identification of several promising candidates for further development.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects: The phenoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 5-methyl-2-thienyl-(3-thienyl)methanol . This may enhance solubility in organic solvents and influence binding affinity in biological systems. Trifluoromethyl groups in thiazole derivatives (e.g., ) improve metabolic stability and electron-withdrawing properties, making them favorable in drug design.

Heterocyclic Core Differences :

- Thiophene vs. Thiazole : Thiophene-based compounds (target and ) exhibit distinct electronic properties due to sulfur’s lone pairs, whereas thiazole derivatives () introduce nitrogen, enabling hydrogen bonding and increased polarity.

Molecular Weight and Bioavailability :

- The target compound’s higher molecular weight (296.38 vs. 210.31 for the bithienyl analog) may reduce membrane permeability, a critical factor in drug development .

Actividad Biológica

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Overview of Biological Activity

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Initial studies indicate that 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol exhibits significant antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are notably lower than those of standard antibiotics, suggesting a promising alternative in treating resistant strains .

- Anticancer Activity : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. In vitro studies have shown that it affects cell viability and proliferation, with IC50 values indicating potent anticancer properties .

The biological effects of 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The phenoxy and thienyl groups in the compound enhance its binding affinity to certain enzymes involved in metabolic pathways. This interaction can lead to the modulation of cellular processes associated with disease progression.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis through various signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol, it is useful to compare it with structurally similar compounds:

The presence of the thiophene ring in 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol contributes to its distinct electronic properties, enhancing its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A comprehensive study evaluated the antimicrobial efficacy of various derivatives, including 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol. The results showed that this compound had an MIC of 0.5 μg/mL against Staphylococcus aureus, significantly lower than traditional antibiotics like vancomycin (MIC = 2 μg/mL) .

- Anticancer Efficacy : In vitro assays conducted on HeLa cells revealed that treatment with 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol resulted in a reduction of cell viability by over 70% at a concentration of 10 μM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

- Comparative Pharmacokinetics : A pharmacokinetic study highlighted that the compound demonstrated favorable absorption characteristics with a bioavailability rate exceeding 30%, making it a viable candidate for further development in therapeutic applications .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.